1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl-
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Overview
Description
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- is a unique organosilicon compound characterized by its cyclic structure and the presence of silicon atoms within the ring. This compound is notable for its strong neutral cyclic cross-hyperconjugation, which makes it an interesting subject for research in the field of chemistry .
Preparation Methods
The synthesis of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- involves the photolysis of phenylpentamethyldisilanylacetylene in the presence of [PdCl2(PEt3)2]. This reaction leads to the formation of the desired compound via the dimerization of an initially formed 1-silacyclopropene . The reaction conditions typically include controlled temperature and light exposure to facilitate the photolysis process.
Chemical Reactions Analysis
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the silicon atoms or the ethyl groups attached to the ring .
Scientific Research Applications
This compound has several scientific research applications due to its unique properties. In chemistry, it is used as a building block for designing larger cross-hyperconjugated molecules. Its strong neutral cyclic cross-hyperconjugation makes it valuable for studying electronic interactions between π- and σ-bonded molecular segments In industry, it could be used in the development of advanced materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- involves its ability to engage in strong neutral cyclic cross-hyperconjugation. This interaction occurs between the filled π (C=C) and π (SiR2) group orbitals, leading to unique electronic properties. The molecular targets and pathways involved in this mechanism are primarily related to the electronic structure of the compound and its ability to interact with other molecules through hyperconjugation .
Comparison with Similar Compounds
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- can be compared to other similar compounds such as 1,4-disilacyclohexa-2,5-diene with different substituents like methyl or trimethylsilyl groups. These compounds also exhibit cross-hyperconjugation but with varying degrees of electronic interaction and stability. For example, the trimethylsilyl-substituted compound shows stronger neutral cyclic cross-hyperconjugation compared to the chloro-substituted one . Other similar compounds include cyclobutadisilole and 1,6-disilacyclodeca-2,3,4,7,8,9-hexaene, which also exhibit unique electronic properties due to their silicon-containing cyclic structures .
Properties
CAS No. |
557794-25-9 |
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Molecular Formula |
C12H20Cl4Si2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1,1,4,4-tetrachloro-2,3,5,6-tetraethyl-1,4-disiline |
InChI |
InChI=1S/C12H20Cl4Si2/c1-5-9-10(6-2)18(15,16)12(8-4)11(7-3)17(9,13)14/h5-8H2,1-4H3 |
InChI Key |
ZJQNNFGGOJDUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C([Si](C(=C([Si]1(Cl)Cl)CC)CC)(Cl)Cl)CC |
Origin of Product |
United States |
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